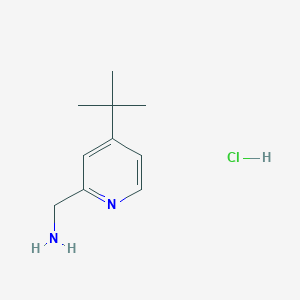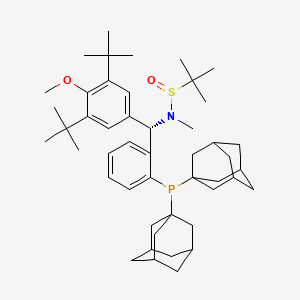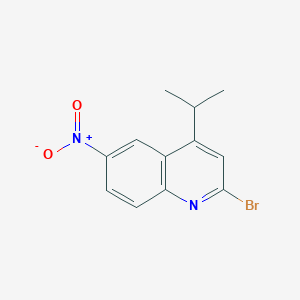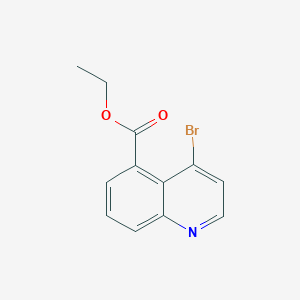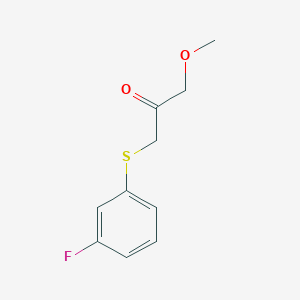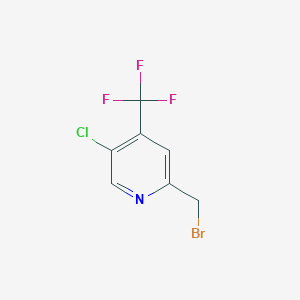
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H4BrClF3N. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine typically involves the bromination of 5-chloro-4-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom by a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom, yielding 5-chloro-4-(trifluoromethyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products such as 2-(azidomethyl)-5-chloro-4-(trifluoromethyl)pyridine.
Oxidation: 2-(Carboxymethyl)-5-chloro-4-(trifluoromethyl)pyridine.
Reduction: 5-Chloro-4-(trifluoromethyl)pyridine.
Scientific Research Applications
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly for its ability to introduce trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The chloro group can also participate in various chemical reactions, further modifying the compound’s behavior.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the bromomethyl group.
2-(Bromomethyl)-4-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
Uniqueness
2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, chloro, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The presence of these functional groups allows for diverse chemical modifications, enhancing its utility in various applications.
Properties
Molecular Formula |
C7H4BrClF3N |
|---|---|
Molecular Weight |
274.46 g/mol |
IUPAC Name |
2-(bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-4-1-5(7(10,11)12)6(9)3-13-4/h1,3H,2H2 |
InChI Key |
PXSVEKSTBUBPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13653818.png)

![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)


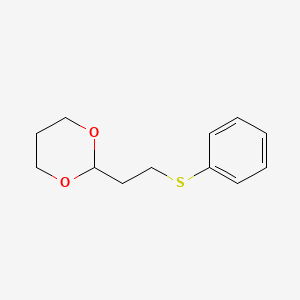
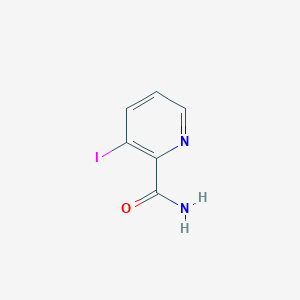
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
